

Application Notes and Protocols for the Chiral Separation of Amfecloral Enantiomers

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Compound of Interest

Compound Name: *Amfecloral*

Cat. No.: *B1194203*

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Introduction

Amfecloral, a stimulant drug of the phenethylamine and amphetamine chemical classes, acts as a prodrug that metabolizes into d-amphetamine and chloral hydrate upon administration.[1][2][3][4] Historically marketed as an appetite suppressant under the brand name Acutran, its primary pharmacological activity stems from the amphetamine metabolite.[3][5] Due to the differing physiological effects of amphetamine enantiomers, with d-amphetamine being the more potent central nervous system stimulant, the stereospecific analysis of **amfecloral** is crucial for understanding its pharmacological and toxicological profile.

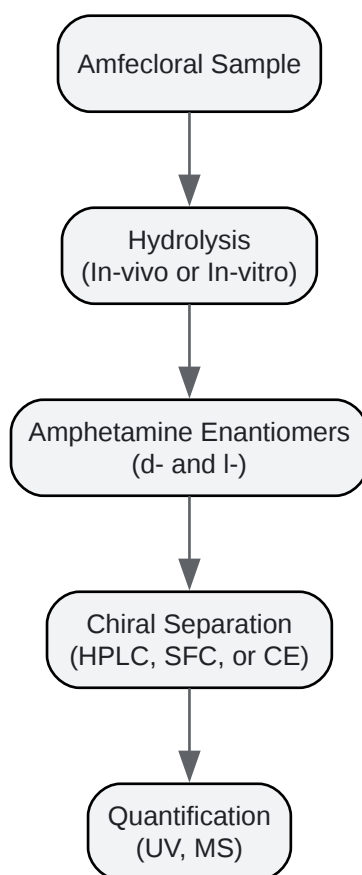
Direct chiral separation of **amfecloral** is challenging due to its sensitivity to light and moisture and its propensity to hydrolyze.[5] Therefore, the most robust and reliable method for determining the enantiomeric composition of **amfecloral** is to analyze the enantiomers of its active metabolite, amphetamine. This application note provides detailed protocols for the chiral separation of amphetamine enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Physicochemical Properties of Amfecloral

| Property | Value |
|-------------------|--|
| IUPAC Name | 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine[4][5] |
| Molecular Formula | C ₁₁ H ₁₂ Cl ₃ N[4][5] |
| Molecular Weight | 264.6 g/mol [2][5] |
| Appearance | White crystalline solid[5] |
| Solubility | Soluble in organic solvents like ethanol and ether; less soluble in water.[5] |
| Stability | Relatively stable under standard laboratory conditions but sensitive to light and moisture.[5] |

Principle of Chiral Separation via Metabolite Analysis

The analytical strategy for the chiral separation of **amfecloral** enantiomers focuses on the quantitative analysis of its corresponding amphetamine enantiomers. This indirect approach is necessitated by the inherent instability of the **amfecloral** molecule, which readily hydrolyzes to amphetamine and chloral hydrate.[2] By measuring the enantiomeric ratio of the amphetamine present in a sample, one can infer the original enantiomeric composition of the **amfecloral**. This methodology is widely accepted in forensic and pharmaceutical analysis for prodrugs.



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Caption: Logical workflow for **amfecloral** enantiomer analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the chiral separation of amphetamine enantiomers. The use of chiral stationary phases (CSPs) is the most common approach.[6] Macrocyclic glycopeptide-based columns, such as those with vancomycin selectors, have shown excellent performance and compatibility with mass spectrometry (MS) detection.[7][8]

Experimental Protocol

1. Sample Preparation:

- For biological samples (e.g., urine, blood), perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.[7][8]

- A typical SPE procedure involves conditioning a cation-exchange cartridge, loading the acidified sample, washing with methanol and water, and eluting with a mixture of ethyl acetate, isopropyl alcohol, and ammonium hydroxide.[8]
- Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.[8]

2. HPLC System and Conditions:

| Parameter | Condition |
|--------------------|--|
| Column | Supelco Astec Chirobiotic V2 (25 cm x 2.1 mm, 5 μ m)[8] |
| Mobile Phase | Methanol with 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxide[8] |
| Flow Rate | 250 μ L/min[8] |
| Column Temperature | 20 $^{\circ}$ C[8] |
| Injection Volume | 5 μ L |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |

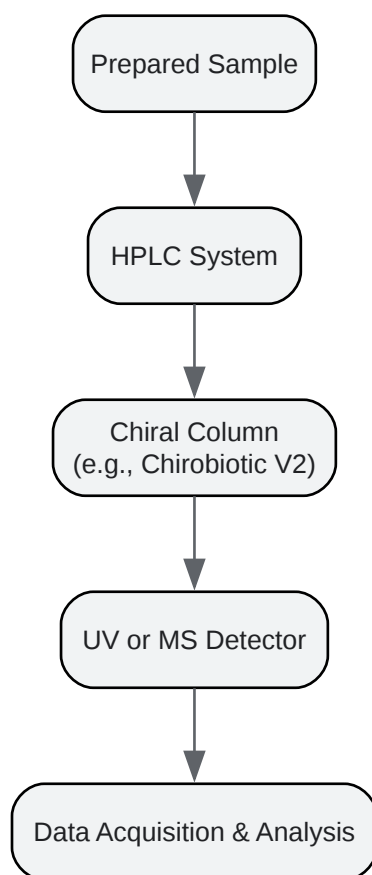
3. Data Analysis:

- Identify the peaks for d- and l-amphetamine based on their retention times.
- Calculate the peak areas to determine the enantiomeric ratio.

Expected Results

| Enantiomer | Retention Time (min) | Resolution (Rs) |
|---------------|----------------------|-----------------|
| l-amphetamine | ~3.8 | > 1.9 |
| d-amphetamine | ~4.2 | |

Note: Retention times are approximate and may vary depending on the specific system and conditions.



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Caption: HPLC experimental workflow.

Supercritical Fluid Chromatography (SFC) Method

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[6] It utilizes supercritical CO₂ as the main mobile phase component, which is environmentally friendly.

Experimental Protocol

1. Sample Preparation:

- Prepare samples as described in the HPLC section. Solutions of d-amphetamine and l-amphetamine in methanol can be used as standards.[9]

2. SFC System and Conditions:

| Parameter | Condition |
|--------------------|---|
| Column | CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Supercritical CO ₂ and Ethanol with 0.1% aqueous ammonia (modifier)[9] |
| Gradient | Isocratic with 10% modifier[9] |
| Flow Rate | 4 mL/min[9] |
| Back Pressure | 150 bar |
| Column Temperature | 20 °C[9] |
| Injection Volume | 2 µL[10] |
| Detection | UV at 210 nm or MS |

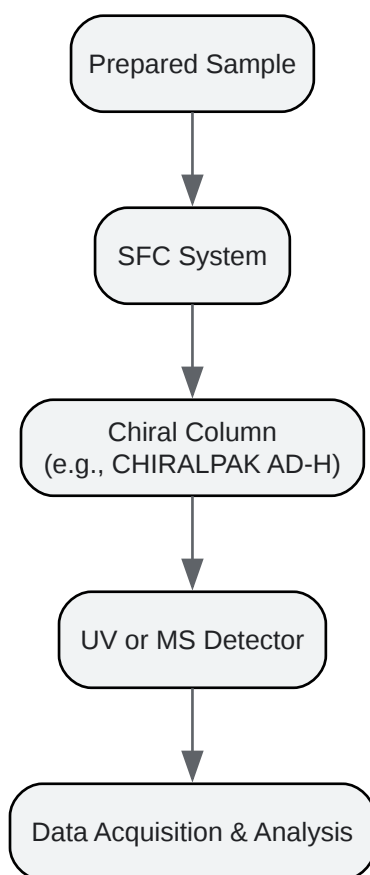
3. Data Analysis:

- Identify the peaks for d- and l-amphetamine based on their elution times.
- Quantify the enantiomers by comparing their peak areas.

Expected Results

| Enantiomer | Retention Time (min) |
|---------------|----------------------|
| l-amphetamine | ~1.63 |
| d-amphetamine | ~1.86 |

Note: Retention times are from a specific application and can vary.[9]



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Caption: SFC experimental workflow.

Capillary Electrophoresis (CE) Method

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. Chiral separations are achieved by adding a chiral selector to the background electrolyte.^{[1][11]}

Experimental Protocol

1. Sample Preparation:

- Dilute the sample in the background electrolyte. For biological samples, a pre-concentration step like SPE may be necessary.^[11]

2. CE System and Conditions:

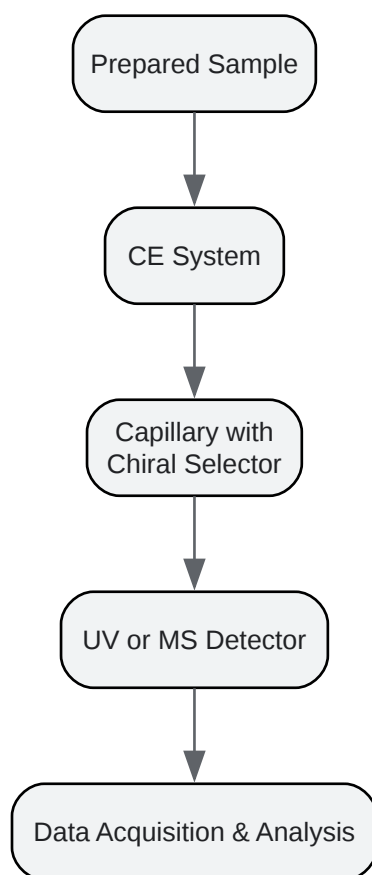
| Parameter | Condition |
|------------------------|---|
| Capillary | Fused-silica capillary (e.g., 50 μm i.d., 60 cm total length) |
| Background Electrolyte | 200 mM phosphate buffer (pH 2.8) [12] |
| Chiral Selector | 20 mM Hydroxypropyl- β -cyclodextrin (HP- β -CD) [12] |
| Voltage | 25 kV |
| Temperature | 25 $^{\circ}\text{C}$ |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
| Detection | UV at 200 nm or MS |

3. Data Analysis:

- The enantiomers will migrate at different times. Identify the peaks and calculate their areas for quantification.

Expected Results

The migration order of the enantiomers will depend on the specific interactions with the chiral selector. Complete separation of the two enantiomers is expected.



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Caption: CE experimental workflow.

Summary of Quantitative Data

| Method | Chiral Selector/Column | Mobile Phase/Electrolyte | Analyte | Retention/Migration Time (min) | Resolution (Rs) |
|---------------|------------------------------------|--|-------------------------|--------------------------------|-----------------|
| HPLC | Supelco Astec Chirobiotic V2 | Methanol with acetic acid and ammonium hydroxide | l-amphetamine | ~3.8 | > 1.9 |
| d-amphetamine | ~4.2 | | | | |
| SFC | CHIRALPAK AD-H | Supercritical CO ₂ and Ethanol with aqueous ammonia | l-amphetamine | ~1.63 | Baseline |
| d-amphetamine | ~1.86 | | | | |
| CE | Hydroxypropyl-β-cyclodextrin | Phosphate buffer (pH 2.8) | Amphetamine enantiomers | Varies | Baseline |

Conclusion

The chiral separation of **amfecloral** enantiomers is effectively achieved through the analysis of its active metabolite, amphetamine. This application note provides detailed and validated protocols for HPLC, SFC, and CE methods that are suitable for the enantioselective quantification of amphetamine. The choice of method will depend on the available instrumentation, required sensitivity, and sample matrix. These protocols offer a reliable framework for researchers, scientists, and drug development professionals working with **amfecloral** and related compounds.

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